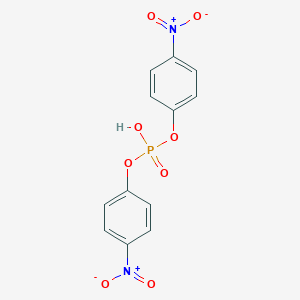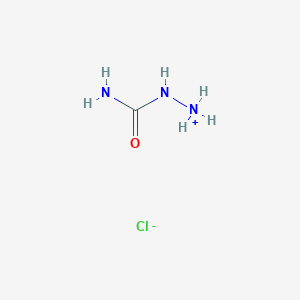
ビス(4-ニトロフェニル)リン酸水素
概要
説明
ビス(4-ニトロフェニル)水素リン酸は、アリールホスホジエステル類に属する有機化合物です。これは、リン酸基に2つの4-ニトロフェニル基が結合していることを特徴としています。 この化合物は、特に酵素学および触媒において、さまざまな科学研究分野での用途で知られています .
科学的研究の応用
Bis(4-nitrophenyl) hydrogen phosphate has several applications in scientific research:
Enzymology: Used as a substrate to determine the activity of phosphodiesterases, enzymes that hydrolyze phosphodiester bonds.
Catalysis: Employed in studies involving the catalytic cleavage of phosphate esters using metal complexes.
Biochemistry: Utilized in the investigation of enzyme mechanisms and the development of enzyme inhibitors.
作用機序
ビス(4-ニトロフェニル)水素リン酸の作用機序は、リン酸エステル結合の開裂を促進する酵素や触媒との相互作用を含みます。 酵素反応では、この化合物はホスホジエステラーゼの基質として作用し、エステル結合を加水分解して4-ニトロフェノールとリン酸を放出します . 触媒反応では、金属錯体がリン酸エステル結合を活性化し、さまざまな経路を介して開裂につながります .
類似の化合物との比較
類似の化合物
ビス(4-ニトロフェニル)炭酸: 2つの4-ニトロフェニル基を有する別の化合物ですが、リン酸の代わりに炭酸基を有します.
ビス(4-ニトロフェニル)硫酸: リン酸の代わりに硫酸基を含んでいます.
独自性
ビス(4-ニトロフェニル)水素リン酸は、ホスホジエステラーゼとの特異的な相互作用と、リン酸エステル開裂機構の研究における有用性により、独自性を持っています。 その独特の化学構造は、酵素学および触媒におけるターゲットアプリケーションを可能にし、他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
Bis(4-nitrophenyl) hydrogen phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with an uncharacterized protein PA1000 in Pseudomonas aeruginosa
Molecular Mechanism
It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Bis(4-nitrophenyl) hydrogen phosphate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
準備方法
合成経路と反応条件
ビス(4-ニトロフェニル)水素リン酸は、ピリジンなどの塩基の存在下で、4-ニトロフェノールとオキシ塩化リンを反応させることによって合成することができます。 この反応は、通常、混合物を加熱して所望の生成物の生成を促進する必要があります .
工業生産方法
工業現場では、ビス(4-ニトロフェニル)水素リン酸の生産には、品質と収量を常に安定させるために連続フロー反応器の使用が含まれる場合があります。 このプロセスには、高純度の製品を得るための再結晶などの精製工程も含まれる場合があります .
化学反応の分析
反応の種類
ビス(4-ニトロフェニル)水素リン酸は、次を含むさまざまな化学反応を起こします。
一般的な試薬と条件
加水分解: 通常、試薬として水を用いて、酸性または塩基性条件下で行われます.
触媒的分解: 高温で酸化マンガンなどの金属触媒を使用します.
生成される主な生成物
加水分解: 4-ニトロフェノールとリン酸を生成します.
科学研究への応用
ビス(4-ニトロフェニル)水素リン酸は、科学研究でいくつかの用途があります。
類似化合物との比較
Similar Compounds
Bis(4-nitrophenyl) carbonate: Another compound with two 4-nitrophenyl groups, but with a carbonate moiety instead of a phosphate.
Bis(4-nitrophenyl) sulfate: Contains a sulfate group in place of the phosphate.
Uniqueness
Bis(4-nitrophenyl) hydrogen phosphate is unique due to its specific interactions with phosphodiesterases and its utility in studying phosphate ester cleavage mechanisms. Its distinct chemical structure allows for targeted applications in enzymology and catalysis, setting it apart from other similar compounds .
特性
IUPAC Name |
bis(4-nitrophenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSVUSZEHNVFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4043-96-3 (hydrochloride salt) | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20870742 | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-15-8 | |
| Record name | Bis(p-nitrophenyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bis(4-nitrophenyl) phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, bis(4-nitrophenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-nitrophenyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-NITROPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF77LEI63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bis(4-nitrophenyl) phosphate?
A1: Bis(4-nitrophenyl) phosphate has the molecular formula C12H8N2O8P- and a molecular weight of 343.18 g/mol.
Q2: Is there any spectroscopic data available for BNPP?
A2: While the provided research papers primarily focus on the kinetic aspects and catalytic mechanisms related to BNPP, spectroscopic data like UV-Vis absorption spectra are often used to monitor the hydrolysis reaction. The growth of the product, 4-nitrophenolate, is typically observed at 405 nm. [, , , , ]
Q3: Why is BNPP frequently used in studies of catalytic hydrolysis?
A3: BNPP serves as a convenient model compound for studying phosphate ester hydrolysis due to its relatively high stability and ease of synthesis. [] The hydrolysis reaction is easily monitored by UV-Vis spectroscopy due to the formation of the colored product, 4-nitrophenolate. [, , , , ]
Q4: What types of catalysts have been investigated for BNPP hydrolysis?
A4: A wide range of catalysts have been studied for their ability to promote BNPP hydrolysis, including:
- Metal complexes: Researchers have investigated the catalytic activity of various metal complexes, including those containing cobalt(II) [, ], lanthanum(III) [, , , , ], cerium(III) [, , ], copper(II) [, , ], nickel(II) [], zinc(II) [], terbium(III) [], and zirconium(IV) [].
- Metallomicelles: These systems combine the catalytic properties of metal complexes with the unique microenvironment of micelles, often leading to enhanced catalytic activity. [, , , , , ]
- Organocatalysts: Organic compounds like diphenyl phosphate and bis(4-nitrophenyl) phosphate itself have been explored as organocatalysts for the ring-opening polymerization of β-butyrolactone. []
- Cyclodextrin Dimers: These supramolecular structures have demonstrated the ability to promote BNPP cleavage in neutral pH conditions without the need for metal ions. []
Q5: What are the proposed mechanisms for BNPP hydrolysis catalyzed by these systems?
A5: Proposed mechanisms vary depending on the catalyst employed, but common themes include:
- Metal ion activation: Metal ions in complexes and metallomicelles can act as Lewis acids, activating the phosphate group of BNPP towards nucleophilic attack. [, , , , , , ]
- Hydroxide or alkoxide attack: Metal-bound hydroxide or alkoxide ions, generated from water or the ligand itself, can act as nucleophiles, attacking the phosphorus center of BNPP. [, , , ]
- Intramolecular nucleophilic substitution: In certain cases, a nucleophilic group within the ligand structure can directly attack the phosphorus center of BNPP. [, ]
- Micellar effects: Metallomicelles can concentrate reactants within their hydrophobic core, leading to increased local concentrations and enhanced reaction rates. [, , , , ]
Q6: Does BNPP have any known biological targets?
A6: BNPP is primarily recognized as a broad-spectrum inhibitor of carboxylesterases. [, , , , , ] It has also been identified as an inhibitor of the dNTP triphosphohydrolase SAMHD1. []
Q7: How does BNPP interact with carboxylesterases?
A7: Although specific binding interactions vary between different carboxylesterases, BNPP generally acts as a competitive inhibitor by binding to the enzyme's active site. This binding prevents the enzyme from interacting with its natural substrates, thus inhibiting its activity. [, , , , , ]
Q8: What analytical techniques are commonly employed to study BNPP and its hydrolysis?
A8: Common analytical techniques include:
- UV-Vis spectrophotometry: This method is widely used to monitor BNPP hydrolysis kinetics by measuring the increase in absorbance at 405 nm, corresponding to the formation of 4-nitrophenolate. [, , , , ]
- NMR spectroscopy: NMR is employed to characterize the structures of BNPP, its hydrolysis products, and intermediates formed during the catalytic reactions. [, , , ]
- Potentiometric titrations: This technique helps determine the stability constants of metal complexes formed with ligands involved in BNPP hydrolysis. [, , ]
- Fluorescence spectroscopy: Fluorescence spectroscopy can be used to investigate the interactions between metal ions and ligands, as well as the binding of complexes to BNPP. [, ]
Q9: Are there alternative compounds to BNPP used in similar research?
A11: Researchers sometimes use other phosphate esters like 2-hydroxypropyl 4-nitrophenyl phosphate (HPNPP), 4-nitrophenyl diphenyl phosphate (NPDPP) [], and p-nitrophenylethyl phosphate [] to study phosphoester hydrolysis. The choice of substrate depends on the specific research question and the desired properties of the model compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)

![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)

